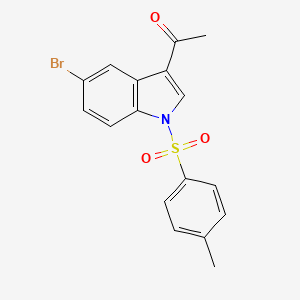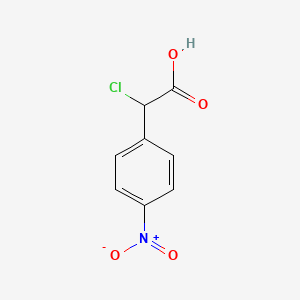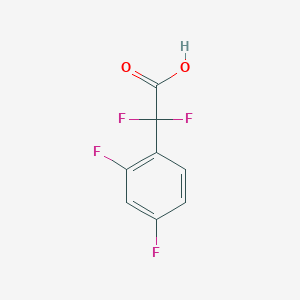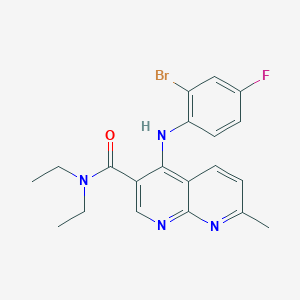
N-(2-methyl-2-phenoxypropyl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-2-phenoxypropyl)but-2-ynamide, also known as MPPB, is a chemical compound used in scientific research for its ability to selectively block the function of the sigma-1 receptor. This receptor is found in many different tissues throughout the body, including the brain, and is involved in various physiological processes. MPPB has been studied extensively for its potential therapeutic applications in a range of conditions, including neurological disorders and cancer.
作用机制
N-(2-methyl-2-phenoxypropyl)but-2-ynamide selectively binds to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By blocking the function of this receptor, this compound can modulate these processes and affect cellular function. The exact mechanism of action of this compound is still being investigated, but it is thought to involve the modulation of ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In neuronal cells, this compound has been shown to modulate calcium signaling and protect against oxidative stress and neuroinflammation. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory effects in various tissues, including the lung and liver.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methyl-2-phenoxypropyl)but-2-ynamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for specific modulation of this target. This compound is also relatively stable and easy to synthesize, making it a useful tool for studying the sigma-1 receptor in a range of experimental settings. However, one limitation of using this compound is that it can have off-target effects at high concentrations, which can complicate data interpretation. Additionally, the exact mechanism of action of this compound is still being elucidated, which can make it difficult to design experiments that specifically target its effects.
未来方向
There are several potential future directions for research on N-(2-methyl-2-phenoxypropyl)but-2-ynamide and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the role of the sigma-1 receptor in cancer, as this compound has shown promise as an anti-tumor agent in preclinical studies. Further research could help to identify the specific cancer types and patient populations that could benefit from sigma-1 receptor modulation.
合成方法
The synthesis of N-(2-methyl-2-phenoxypropyl)but-2-ynamide involves several steps, starting with the reaction of 2-methyl-2-phenoxypropanol with phosphorus pentoxide to form the corresponding phosphoric acid ester. This ester is then reacted with but-2-ynoic acid to produce the final product, this compound. The synthesis process has been optimized to produce high yields of pure this compound, with minimal impurities.
科学研究应用
N-(2-methyl-2-phenoxypropyl)but-2-ynamide has been used extensively in scientific research to investigate the role of the sigma-1 receptor in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in several areas, including neurodegenerative diseases, psychiatric disorders, and cancer. This compound has been used to study the effects of sigma-1 receptor modulation on neuronal function, neuroinflammation, and neuroprotection. It has also been shown to have anti-tumor properties in various cancer cell lines.
属性
IUPAC Name |
N-(2-methyl-2-phenoxypropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-8-13(16)15-11-14(2,3)17-12-9-6-5-7-10-12/h5-7,9-10H,11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWRAMPFLEFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(C)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2621689.png)

![2-[[1-(3-Fluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2621693.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2621694.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2621695.png)
![4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2621696.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2621697.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2621699.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine](/img/structure/B2621702.png)
